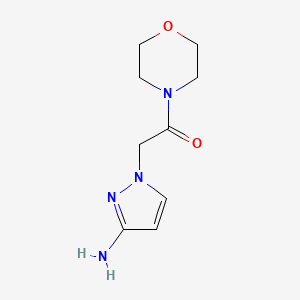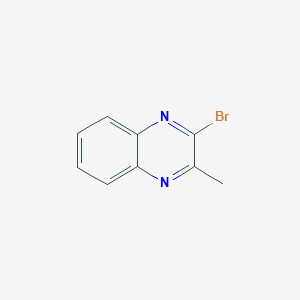
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the formula C12H14BrNO2. It has a molecular weight of 284.15 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is 1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are not well documented in the available literature. The compound has a molecular weight of 284.15 .Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives like 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are often used as building blocks in the synthesis of bioactive molecules. They can undergo various chemical reactions to form complex structures found in pharmaceuticals .
Development of Central Nervous System Drugs
The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). This compound could be utilized in the development of new CNS drugs due to its potential activity on neurological pathways .
Creation of Cardiovascular Agents
Research has shown that piperidine derivatives can act as calcium channel blockers or beta-adrenergic antagonists. Thus, 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one could be instrumental in creating new cardiovascular agents .
Anti-Cancer Research
The structural complexity and functional versatility of piperidine derivatives make them suitable candidates for anti-cancer agents. They can be designed to interfere with specific pathways involved in cancer cell proliferation .
Antimicrobial Compound Synthesis
Piperidine derivatives have been explored for their antimicrobial properties. As such, 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one could serve as a precursor in the synthesis of new antimicrobial compounds .
Agricultural Chemical Development
In the agricultural sector, piperidine derivatives are used to develop pesticides and herbicides. The bromine atom in 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one could enhance its binding to target pests or weeds .
properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZNURRJDAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



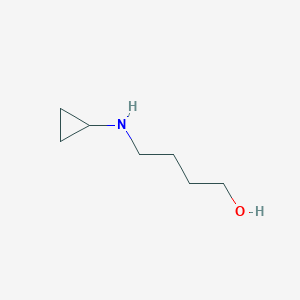

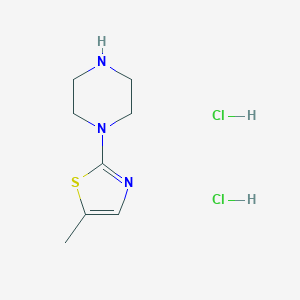
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

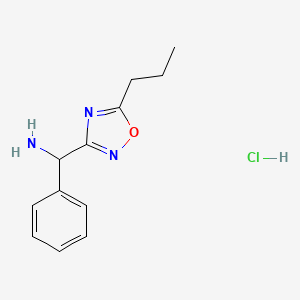

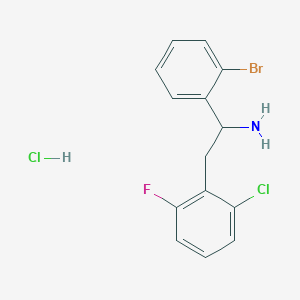
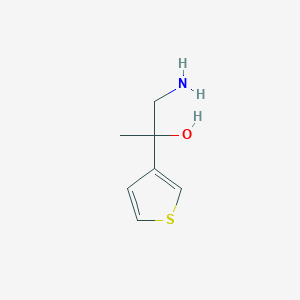
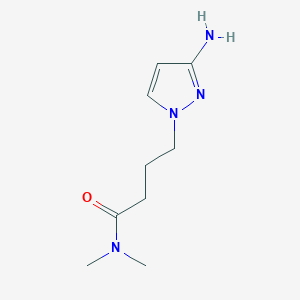
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
